6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class. Its structure features:
- Methoxy group at position 6 of the chromene ring, influencing electronic properties and solubility.
- Pyridin-3-yl group at position 1, enhancing aromatic stacking capabilities and modulating biological activity.
This compound was synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as part of a broader effort to generate libraries of structurally diverse derivatives for drug discovery .
Properties
IUPAC Name |
6-methoxy-2-(3-morpholin-4-ylpropyl)-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-30-17-5-6-18-19(14-17)32-23-20(22(18)28)21(16-4-2-7-25-15-16)27(24(23)29)9-3-8-26-10-12-31-13-11-26/h2,4-7,14-15,21H,3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUBUTBPKRYEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CN=CC=C4)CCCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 433.5 g/mol. Its structural characteristics contribute to its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of key signaling pathways involved in tumor growth. Notably, the fibroblast growth factor receptor (FGFR) signaling pathway is often targeted in cancer therapies due to its role in various malignancies .
Anticancer Properties
A series of studies have evaluated the anticancer properties of related compounds. For instance:
- Inhibitory Activity : Compounds structurally related to this compound have shown significant inhibitory activity against various cancer cell lines. For example, FGFR inhibitors demonstrated IC50 values in the nanomolar range against breast cancer cells (4T1) and induced apoptosis .
Cytotoxicity Studies
The cytotoxic effects of related compounds were assessed using MTT assays on human cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Compound 4h | 4T1 (Breast Cancer) | 7 | Induces apoptosis |
| Compound X | MCF-7 (Breast Cancer) | <10 | Significant inhibition |
| Compound Y | HepG2 (Liver Cancer) | <15 | Moderate inhibition |
These results highlight the potential of these compounds as therapeutic agents against specific cancers.
Case Studies
Case Study 1: FGFR Inhibition
In a study focused on FGFR inhibitors, a compound similar to this compound was tested for its ability to inhibit FGFR signaling. The results indicated a dose-dependent inhibition of cell proliferation in tumor models with aberrant FGFR activation.
Case Study 2: Antiproliferative Effects
Another study evaluated the antiproliferative effects of a related compound on MCF-7 and HepG2 cell lines. The findings showed that these compounds were more effective than doxorubicin, a standard chemotherapy drug, suggesting their potential utility in cancer treatment strategies aimed at reducing side effects associated with conventional therapies .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. The structure of 6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suggests potential interactions with cancer cell pathways. For instance, research on related pyrrolo[2,3-b]pyridine derivatives has shown their efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Compounds with similar structural features have been evaluated for their anti-inflammatory properties. Studies have demonstrated that certain pyrrole derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response . The potential of this compound as an anti-inflammatory agent warrants further investigation.
Neuroprotective Properties
The morpholine moiety in the compound is associated with neuroprotective effects. Research has highlighted the role of morpholine derivatives in protecting neuronal cells from oxidative stress and apoptosis . This aspect positions the compound as a candidate for treating neurodegenerative diseases.
Case Study 1: Anticancer Evaluation
A study conducted on a series of pyrrole derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
Case Study 2: Anti-inflammatory Activity
In vitro assays showed that related compounds could significantly reduce pro-inflammatory cytokines in macrophage cultures. The results indicated a dose-dependent response that supports further exploration into the anti-inflammatory capabilities of this compound .
Chemical Reactions Analysis
Table 1: Reaction Optimization for Analogous Compounds
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | MeOH | 40 | 1.5 | 36 |
| 2 | EtOH + AcOH | 80 | 20 | 70–86 |
Substituents like methoxy and morpholinopropyl are well-tolerated, with electronic effects minimally impacting cyclization efficiency [ ].
Ring-Opening and Functionalization Reactions
The chromeno-pyrrole-dione core undergoes ring-opening reactions with nucleophiles (e.g., hydrazines) to form 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones [ ].
Example Reaction :
-
Hydrazine hydrate reacts with the lactone moiety, cleaving the chromene ring.
-
Products retain the pyridin-3-yl and morpholinopropyl groups, enabling further derivatization.
Substituent Effects:
-
Electron-withdrawing groups (e.g., nitro) accelerate ring-opening.
Electrophilic Substitution Reactions
The aromatic rings (chromene and pyridine) participate in electrophilic substitutions :
-
Nitration :
-
Nitric acid/sulfuric acid introduces nitro groups at para positions.
-
Yields: 60–75% (based on).
-
-
Sulfonation :
-
Fuming sulfuric acid adds sulfonic acid groups, enhancing solubility [].
-
Nucleophilic Additions
The morpholinopropyl side chain facilitates nucleophilic attacks :
-
Grignard Reagents : Add to the pyrrolidone carbonyl, forming tertiary alcohols.
-
Amines : React with diketone moieties to form Schiff bases [].
Oxidation and Reduction Reactions
-
Oxidation :
-
Reduction :
-
Catalytic hydrogenation reduces nitro groups (if present) to amines [].
-
Spectroscopic Characterization
Key data for structural confirmation [ ]:
Table 2: NMR and IR Signatures (DMSO-d₆)
| Signal Type | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H NMR | 7.2–8.1 | Aromatic protons (chromene) |
| 3.4–3.8 | Morpholine protons | |
| ¹³C NMR | ~162 | Pyrrolone carbonyl |
| IR (cm⁻¹) | 1715, 1656 | C=O stretching (dione) |
Comparison with Similar Compounds
Key Observations :
- Position 6 : The methoxy group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., nitro, chloro) in other derivatives. This may enhance metabolic stability compared to hydroxy-substituted analogs .
- Position 2: The 3-morpholinopropyl chain introduces a tertiary amine, improving water solubility relative to non-polar substituents (e.g., benzyl or propyl). Morpholine rings are also associated with kinase inhibition in medicinal chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the chromeno[2,3-c]pyrrole-3,9-dione scaffold?
- Methodological Answer: The core chromeno-pyrrole-dione structure is typically synthesized via multicomponent reactions (MCRs). For example, methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates can react with aryl aldehydes and primary amines in a one-pot protocol under mild conditions to yield diverse derivatives . Optimize solvent choice (e.g., ethanol or DMF) and stoichiometric ratios (e.g., 1:1:1 for key reagents) to achieve high yields (>70%). Purification via column chromatography using ethyl acetate/hexane gradients is recommended for isolating crystalline products .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound’s substituents?
- Methodological Answer: Use - and -NMR to assign proton environments and verify substituent positions. For example:
- The methoxy group (6-OCH) appears as a singlet near δ 3.8–4.0 ppm in -NMR.
- The morpholinopropyl chain shows characteristic triplet signals for the N-linked CH groups (δ 2.4–2.8 ppm) and multiplet signals for the morpholine ring protons (δ 3.6–3.8 ppm) .
- The pyridin-3-yl group exhibits aromatic protons as doublets or triplets in the δ 7.5–8.5 ppm range. Correlate with 2D NMR (COSY, HSQC) to confirm connectivity .
Advanced Research Questions
Q. How can contradictory solubility data across studies be systematically addressed?
- Methodological Answer: Contradictions often arise from differences in solvent polarity and measurement techniques.
- Step 1: Perform a solubility screen using the Hildebrand solubility parameter framework. Test solvents like DMSO (polar aprotic), chloroform (nonpolar), and ethanol (polar protic) under controlled temperatures (25°C vs. 37°C).
- Step 2: Use dynamic light scattering (DLS) or UV-Vis spectroscopy to quantify solubility limits. For example, DLS can detect aggregation thresholds in aqueous buffers, while UV-Vis measures absorbance at saturation concentrations .
- Step 3: Cross-validate with computational tools like COSMO-RS to predict solvent-solute interactions and rationalize discrepancies .
Q. What strategies enhance the compound’s thermal stability for high-temperature applications?
- Methodological Answer:
- Substituent Engineering: Replace labile groups (e.g., morpholinopropyl) with thermally robust moieties like aryl ethers or fluorinated chains.
- Formulation: Co-crystallize with stabilizing agents (e.g., succinic acid) to improve lattice energy.
- Characterization: Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition thresholds. DSC can reveal glass transitions or polymorphic changes .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer:
- Library Design: Synthesize derivatives with systematic variations (e.g., pyridinyl → quinolinyl, morpholinopropyl → piperidinyl). Prioritize substituents based on electron-withdrawing/donating effects using Hammett σ constants .
- Assay Selection: Use high-throughput screening (HTS) against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines). Include positive controls (e.g., staurosporine for kinase inhibition) and validate hits via dose-response curves (IC determination) .
- Data Analysis: Apply multivariate regression (e.g., QSAR) to correlate substituent properties (logP, polar surface area) with bioactivity .
Experimental Design & Data Analysis
Q. What controls are critical for validating synthetic reproducibility?
- Methodological Answer:
- Internal Standards: Spike reactions with a deuterated analog (e.g., d-methoxy derivative) to monitor reaction progress via LC-MS.
- Replicate Synthesis: Perform triplicate syntheses under identical conditions to calculate yield variability (±5% acceptable).
- Byproduct Profiling: Use HPLC-DAD to quantify impurities (e.g., unreacted aldehydes or diastereomers) and ensure >95% purity .
Q. How should researchers resolve conflicting biological activity data in different assay systems?
- Methodological Answer:
- Assay Deconstruction: Compare assay conditions (e.g., buffer pH, ATP concentration in kinase assays). For example, ATP levels >1 mM may mask competitive inhibition.
- Orthogonal Validation: Confirm activity in cell-free (e.g., enzymatic) vs. cell-based assays. A compound active in both systems likely has a direct target interaction, while cell-specific activity may indicate prodrug metabolism .
- Mechanistic Profiling: Use SPR (surface plasmon resonance) to measure binding kinetics (k/k) and rule out nonspecific aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
